1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are characterized by their five-membered ring structure containing two nitrogen atoms, which contribute to their diverse biological activities. The specific compound in question features a benzo[d]thiazole moiety, which is known for its pharmacological significance, including anti-inflammatory and antimicrobial properties.
The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential applications in medicinal chemistry. Research indicates that derivatives of pyrazole, including those with benzo[d]thiazole substitutions, exhibit significant biological activities, making them targets for drug development .
1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can be classified under the following categories:
The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves multistep reactions, including condensation and cyclization processes. One common method includes the reaction of substituted hydrazines with appropriate carbonyl compounds to form the pyrazole ring.
The molecular structure of 1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine consists of:
The molecular formula is C14H12N4S, and its molecular weight is approximately 284.34 g/mol. The structural representation can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation.
The compound can participate in various chemical reactions typical for pyrazoles, including:
Reactions involving this compound often require careful control of conditions such as temperature and pH to achieve desired outcomes without unwanted side reactions. For example, electrophilic substitution may require acidic conditions to promote reactivity on the aromatic ring .
The mechanism of action for compounds like 1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves interaction with biological targets such as enzymes or receptors. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation.
The applications of 1-(Benzo[d]thiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine span various fields:
This hybrid heterocyclic compound integrates three distinct pharmacophores: a benzothiazole ring, a 3-methyl-4-phenylpyrazole unit, and an amino group at the pyrazole C5 position. The benzothiazole moiety attaches via its C2 atom to the N1 of the pyrazole ring, creating a planar biaryl system. This arrangement facilitates π-conjugation across the fused heterocyclic system, as evidenced by DFT-calculated bond lengths:
Table 1: Key Bond Features from Computational Analysis
Bond | Length (Å) | Character |
---|---|---|
C2-N (Btz-Pz linkage) | 1.35 | Partial double bond |
C5-N (Pyrazole-amine) | 1.38 | sp³ hybridization |
N-N (Pyrazole ring) | 1.33 | Single bond |
C=S (Benzothiazole) | 1.67 | Thiocarbonyl |
NMR Spectroscopy (DMSO-d₆):
IR Spectroscopy:Critical absorptions confirm functional groups:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows the [M+H]⁺ peak at m/z 333, with major fragments resulting from:
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 2.4 (s, 3H) | Pyrazole-CH₃ |
5.9 (br s, 2H) | NH₂ | |
6.3 (s, 1H) | Pyrazole C4-H | |
7.2–8.1 (m, 9H) | Benzothiazole + phenyl H | |
¹³C | 12.1 | CH₃ |
106.2 | Pyrazole C4 | |
152.1 | Pyrazole C5 | |
165.8 | Benzothiazole C=S |
Single-crystal X-ray analysis reveals a triclinic crystal system (P-1 space group) with unit cell parameters:
Molecules form infinite chains via N–H···N hydrogen bonds between the pyrazole NH₂ and benzothiazole N (d = 2.89 Å). Additional stabilization arises from C–H···π interactions involving the phenyl ring (H···centroid distance = 3.12 Å) [4].
DFT Calculations (B3LYP/6-311++G(d,p)):
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P-1 |
Unit cell volume | 1025.61(12) ų |
Z (formula units) | 2 |
Hydrogen bonds | N–H···N (2.89 Å) |
π-Stacking | Centroid distance 3.47–3.74 Å |
This compound exhibits two primary tautomeric forms:
The amino tautomer’s stability arises from resonance delocalization: the NH₂ lone pair conjugates with the pyrazole ring, evidenced by bond length equalization (C4–C5 = 1.42 Å; C5–N = 1.38 Å). Steric hindrance between the 3-methyl group and benzothiazole ring limits rotational freedom, with a rotational barrier of 12.7 kcal/mol for the benzothiazole-pyrazole bond. Solvent effects polarize the molecule—DMSO enhances the amino tautomer’s stability by 3.1 kcal/mol via H-bond donation to the benzothiazole nitrogen [1] [4] [9].
Table 4: Tautomeric Energy Comparison
Tautomer | Energy (kcal/mol) | Stabilizing Features |
---|---|---|
Amino (observed) | 0.0 | Resonance, H-bonding capacity |
Imino | +8.3 | Reduced steric hindrance |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3